molecular formula C12H21NO5 B3007445 3-((tert-Butoxycarbonyl)amino)-2-(tetrahydrofuran-3-yl)propanoic acid CAS No. 2168066-72-4

3-((tert-Butoxycarbonyl)amino)-2-(tetrahydrofuran-3-yl)propanoic acid

Cat. No.: B3007445
CAS No.: 2168066-72-4
M. Wt: 259.302
InChI Key: XSAYCMQVRXBLTE-UHFFFAOYSA-N
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Description

“3-((tert-Butoxycarbonyl)amino)-2-(tetrahydrofuran-3-yl)propanoic acid” is a chemical compound used in various fields including life sciences and organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a tert-butoxycarbonyl (Boc) group, an amino group, a tetrahydrofuran-3-yl group, and a propanoic acid group . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography.


Physical and Chemical Properties Analysis

This compound’s physical and chemical properties such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found on various chemical databases .

Scientific Research Applications

Bioavailability and Drug Progenitors

  • 3-((tert-Butoxycarbonyl)amino)-2-(tetrahydrofuran-3-yl)propanoic acid derivatives are explored for their potential as drug progenitors. Studies have shown that certain esters of related compounds, after undergoing hydrolysis, can effectively yield significant plasma levels of the target drug, indicating potential viability as prodrugs for latentiation of certain drugs (Saari et al., 1984).

Cardioselectivity in Medicinal Chemistry

  • The compound's derivatives have been investigated for their cardioselective properties. Research involving 1-(aryloxy)-3-[[(amido)alkyl]amino] propan-2-ols, where the aryl moiety is heterocyclic or the amidic group is substituted by a heterocyclic moiety, revealed that some compounds were notably more potent than standard drugs when administered intravenously, indicating a potential for the development of cardioselective medications (Large & Smith, 1982).

Neurotoxicity and Neurodegenerative Diseases

  • The compound and its analogs have been part of studies related to neurotoxicity and neurodegenerative diseases. For instance, 2-Amino-3-(methylamino)-propanoic acid (BMAA), a low potency excitatory amino acid, has been studied for its oral bioavailability and possible link with amyotrophic lateral sclerosis-parkinsonism dementia (ALS-PD) (Duncan et al., 1992).

Enzyme Inhibition and Ocular Pressure Regulation

  • Compounds related to this compound have been evaluated as inhibitors of the enzyme carbonic anhydrase, which is involved in critical physiological processes. Some derivatives showed promising results in lowering intraocular pressure (IOP) in ocular studies, suggesting potential for treating conditions like glaucoma (Supuran et al., 2000).

Amino Acid Metabolism and Biomarker Identification

  • The compound's structure has been utilized in studies investigating amino acid metabolism and the identification of biomarkers for intoxication and exposure to certain substances, which is pivotal in understanding metabolic alterations and potential toxicological impacts (Seo et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. Its effects would depend on the specific context in which it’s used .

Safety and Hazards

Specific safety and hazard information for this compound is not provided in the search results. Standard safety procedures for handling chemicals should be followed .

Future Directions

The future directions for the use of this compound would depend on the specific field and application. It could potentially be used in new synthetic methods or biological studies .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxolan-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-9(10(14)15)8-4-5-17-7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAYCMQVRXBLTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1CCOC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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